molecular formula C7H3ClFNO B15203120 5-Chloro-6-fluoro-1,3-benzoxazole

5-Chloro-6-fluoro-1,3-benzoxazole

Cat. No.: B15203120
M. Wt: 171.55 g/mol
InChI Key: JTIRLLCPFMFDRO-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the use of 2-aminophenol and 5-chloro-6-fluoro-2-formylphenol under acidic conditions to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of metal catalysts, such as palladium or nickel, can enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, oxides, and reduced benzoxazole compounds .

Scientific Research Applications

5-Chloro-6-fluoro-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit DNA topoisomerases or protein kinases, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-benzoxazole
  • 6-Fluoro-1,3-benzoxazole
  • 5,6-Dichloro-1,3-benzoxazole

Uniqueness

5-Chloro-6-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual substitution makes it more versatile compared to its mono-substituted counterparts .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H

InChI Key

JTIRLLCPFMFDRO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)OC=N2

Origin of Product

United States

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